molecular formula C22H31N5O5 B4630154 Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Cat. No.: B4630154
M. Wt: 445.5 g/mol
InChI Key: FRSKMQLGATWRRT-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of multiple functional groups, including piperazine rings, amide linkages, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of Intermediate Piperazine Derivatives: The initial step involves the reaction of piperazine with appropriate reagents to introduce the desired functional groups.

    Amidation and Esterification: The intermediate compounds undergo amidation and esterification reactions to form the final product. These reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the multi-step synthesis in a controlled environment.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular functions.

    Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways.

    Modulating Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[2-[2-[2-(4-methylanilino)-2-oxoethyl]-3-oxopiperazin-1-yl]-2-oxoethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O5/c1-3-32-22(31)26-12-10-25(11-13-26)15-20(29)27-9-8-23-21(30)18(27)14-19(28)24-17-6-4-16(2)5-7-17/h4-7,18H,3,8-15H2,1-2H3,(H,23,30)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSKMQLGATWRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
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Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
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Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
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Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
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Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate
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Ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

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